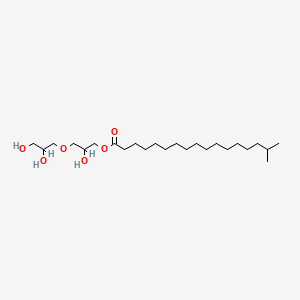
Diglycerin monoisostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diglycerin monoisostearate is a compound widely used in various industries due to its unique properties. It is an ester formed from the reaction of polyglycerol and isostearic acid. This compound is known for its excellent emulsifying properties, making it a popular ingredient in cosmetics, food, and pharmaceuticals .
Vorbereitungsmethoden
Diglycerin monoisostearate is synthesized through the esterification of polyglycerol with isostearic acid. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to speed up the process. Industrial production often involves heating the reactants to high temperatures to ensure complete esterification. The resulting product is then purified to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Diglycerin monoisostearate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diglycerin monoisostearate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier in various chemical formulations.
Biology: It is used in the preparation of biological samples for microscopy.
Medicine: It is used in the formulation of drug delivery systems to enhance the bioavailability of active ingredients.
Industry: It is used in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying properties
Wirkmechanismus
The mechanism of action of polyglyceryl-2 monoisostearate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and improve the texture and consistency of products. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, which help to stabilize emulsions and enhance the delivery of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Diglycerin monoisostearate is often compared with other similar compounds, such as:
Polyglyceryl-2 triisostearate: This compound has similar emulsifying properties but is used more in decorative cosmetics due to its ability to disperse pigments.
Polyglyceryl-3 diisostearate: This compound is used in formulations requiring higher emulsifying power and stability.
This compound stands out due to its balance of emulsifying properties and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
81752-33-2 |
|---|---|
Molekularformel |
C24H48O6 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O6/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(28)30-20-23(27)19-29-18-22(26)17-25/h21-23,25-27H,3-20H2,1-2H3 |
InChI-Schlüssel |
WVRJNKBXUMGBGG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


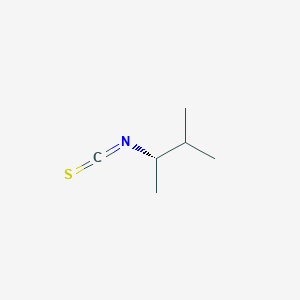
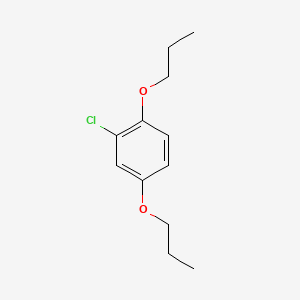
![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)
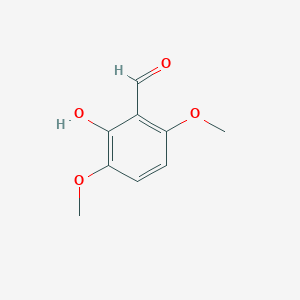

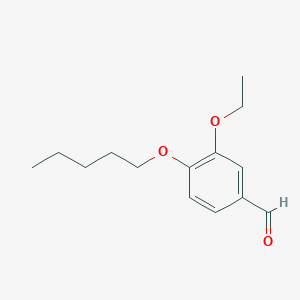
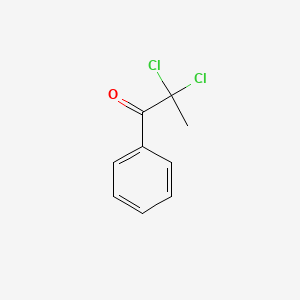
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)
![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)
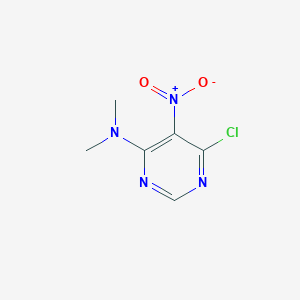

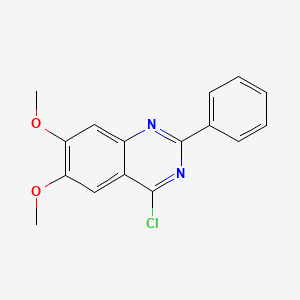
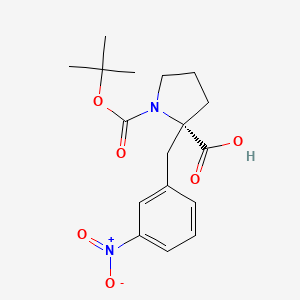
![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
